molecular formula C10H9NO2S B13535757 (2S)-2-isothiocyanato-3-phenylpropanoic acid

(2S)-2-isothiocyanato-3-phenylpropanoic acid

Cat. No.: B13535757
M. Wt: 207.25 g/mol
InChI Key: AAIBCNPCPXWKTH-VIFPVBQESA-N
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Description

(2S)-2-isothiocyanato-3-phenylpropanoic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-isothiocyanato-3-phenylpropanoic acid typically involves the reaction of (2S)-2-amino-3-phenylpropanoic acid with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The reaction can be summarized as follows:

(2S)-2-amino-3-phenylpropanoic acid+thiophosgene(2S)-2-isothiocyanato-3-phenylpropanoic acid\text{(2S)-2-amino-3-phenylpropanoic acid} + \text{thiophosgene} \rightarrow \text{this compound} (2S)-2-amino-3-phenylpropanoic acid+thiophosgene→(2S)-2-isothiocyanato-3-phenylpropanoic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to control reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Thiourea derivatives.

Scientific Research Applications

(2S)-2-isothiocyanato-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-isothiocyanato-3-phenylpropanoic acid involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound may target specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylisothiocyanate: Lacks the propanoic acid moiety.

    (2S)-2-isothiocyanato-3-methylpropanoic acid: Contains a methyl group instead of a phenyl group.

Uniqueness

(2S)-2-isothiocyanato-3-phenylpropanoic acid is unique due to the presence of both the isothiocyanate group and the phenylpropanoic acid backbone, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

(2S)-2-isothiocyanato-3-phenylpropanoic acid

InChI

InChI=1S/C10H9NO2S/c12-10(13)9(11-7-14)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)/t9-/m0/s1

InChI Key

AAIBCNPCPXWKTH-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N=C=S

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N=C=S

Origin of Product

United States

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